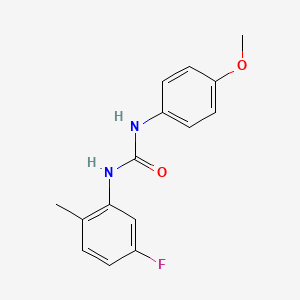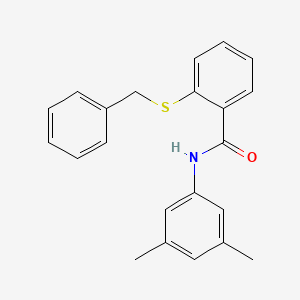
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea, also known as FMU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FMU is a urea derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood. However, studies have shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea can reduce tumor growth, inflammation, and neuronal damage in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has also been shown to have low toxicity in animal models. However, there are some limitations to using N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has limited solubility in water, which can make it difficult to administer in vivo. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea also has a short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea research. One potential area of research is the development of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific enzymes and signaling pathways targeted by N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea. This information could be used to develop more targeted therapies for cancer, inflammation, and neurological disorders. Finally, more studies are needed to fully understand the safety and efficacy of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea in humans. Clinical trials are needed to determine the optimal dosing and administration of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea for various diseases.
Synthesemethoden
The synthesis of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 4-methoxyaniline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently converted to the final product, N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea. The synthesis method has been optimized to produce high yields of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea with high purity.
Wissenschaftliche Forschungsanwendungen
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent. In vitro studies have shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has anti-inflammatory, anti-cancer, and neuroprotective properties. In vivo studies have also shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has therapeutic potential in animal models of cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-3-4-11(16)9-14(10)18-15(19)17-12-5-7-13(20-2)8-6-12/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEFUBFLQLPYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-5-methoxyphenol](/img/structure/B5883297.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)


![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)
![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)

![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)
